Alk5-IN-32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H23FN8 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

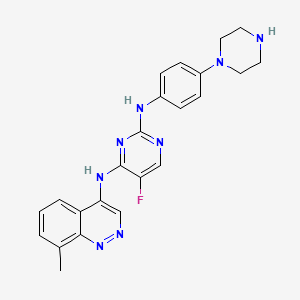

5-fluoro-4-N-(8-methylcinnolin-4-yl)-2-N-(4-piperazin-1-ylphenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C23H23FN8/c1-15-3-2-4-18-20(14-27-31-21(15)18)29-22-19(24)13-26-23(30-22)28-16-5-7-17(8-6-16)32-11-9-25-10-12-32/h2-8,13-14,25H,9-12H2,1H3,(H2,26,28,29,30,31) |

InChI Key |

IJEFEOOYMCBEDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3F)NC4=CC=C(C=C4)N5CCNCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Alk5-IN-32: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Alk5-IN-32, a selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5).

This compound, also known as compound EX-09, is a potent tool for investigating the transforming growth factor-beta (TGF-β) signaling pathway, which is implicated in a wide array of cellular processes and pathologies, including cancer and fibrosis.[1] This guide details its chemical structure, biological activity, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the chemical formula C23H23FN8. Its structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C23H23FN8 | [2] |

| Molecular Weight | 430.48 g/mol | [2] |

| CAS Number | 2785430-88-6 | [2] |

| SMILES | CC1=CC=CC2=C(NC3=NC(NC4=CC=C(N5CCNCC5)C=C4)=NC=C3F)C=NN=C12 | [2] |

| Solubility | 10 mM in DMSO | [2] |

Biological Activity

This compound is a selective inhibitor of ALK5, a serine/threonine kinase receptor crucial for TGF-β signaling. Inhibition of ALK5 blocks the phosphorylation of downstream SMAD proteins, thereby modulating the expression of TGF-β target genes.

| Parameter | Value | Description | Reference |

| Target | Activin Receptor-Like Kinase 5 (ALK5) / TGF-β Type I Receptor (TGFβRI) | A transmembrane serine/threonine kinase that plays a key role in the TGF-β signaling pathway. | [1][3] |

| IC50 | 10-100 nM | The half maximal inhibitory concentration, indicating the potency of the inhibitor. The exact value within this range may vary depending on the specific assay conditions. | [1] |

| Mechanism of Action | Inhibits TGF-β-induced SMAD signaling. | By blocking the kinase activity of ALK5, this compound prevents the phosphorylation of SMAD2 and SMAD3, key downstream effectors in the canonical TGF-β pathway. | [1][3] |

Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active kinase. This binding event recruits the ALK5 receptor to form a heteromeric complex. Within this complex, TGFβRII phosphorylates and activates ALK5. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.

Caption: The canonical TGF-β/ALK5/SMAD signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for evaluating the inhibitory activity of this compound.

ALK5 Kinase Assay (In Vitro)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on the kinase activity of recombinant ALK5. A common method is a radiometric assay that measures the incorporation of radioactive phosphate into a substrate.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

[γ-³³P]ATP

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the ALK5 enzyme and substrate (e.g., MBP) to each well and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of TGF-β-Induced SMAD2/3 Phosphorylation (Cell-Based Assay)

This protocol outlines a method to assess the ability of this compound to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context using Western blotting.

Materials:

-

A cell line responsive to TGF-β (e.g., HaCaT, HepG2)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated SMADs to total SMADs and the loading control.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Alk5-IN-32

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for Alk5-IN-32, a selective inhibitor of the Activin receptor-like kinase 5 (ALK5). This document details the signaling pathways affected, quantitative inhibitory data, and the experimental protocols utilized to elucidate its function, offering a valuable resource for researchers in oncology, fibrosis, and related fields.

Core Mechanism: Selective Inhibition of the TGF-β/ALK5 Signaling Pathway

This compound exerts its biological effects through the targeted inhibition of ALK5, a transmembrane serine/threonine kinase that serves as the type I receptor for Transforming Growth Factor-beta (TGF-β).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[3][4] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer and fibrotic diseases.[5][6]

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing its phosphorylation and subsequent activation.[3] This blockade abrogates the downstream signaling cascade, primarily mediated by the phosphorylation of SMAD2 and SMAD3.[1][2] Once phosphorylated, SMAD2 and SMAD3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of TGF-β target genes.[3][7] By inhibiting ALK5, this compound effectively halts this process, leading to a reduction in the expression of genes involved in tumorigenesis and fibrosis.[2]

Signaling Pathway Diagram

Caption: TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.

Quantitative Inhibitory Activity

This compound is a potent and selective inhibitor of ALK5. The following table summarizes the available quantitative data for its inhibitory activity.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 10 nM < IC50 < 100 nM | ALK5 | Not Specified | [2] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8] A lower IC50 value indicates a more potent inhibitor. The provided range for this compound suggests it is a highly effective inhibitor of ALK5. Further studies are needed to determine a more precise IC50 value and its Ki (inhibition constant).

Experimental Protocols

The characterization of ALK5 inhibitors like this compound typically involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Biochemical Assay: ALK5 Autophosphorylation Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of ALK5 by assessing its autophosphorylation.

Objective: To determine the in vitro inhibitory effect of this compound on ALK5 kinase activity.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)

-

[γ-³³P]ATP or unlabeled ATP and phosphospecific antibodies

-

This compound (or other test compounds) dissolved in DMSO

-

SDS-PAGE gels and reagents

-

Phosphorimager or Western blotting equipment

Protocol:

-

Prepare a reaction mixture containing the recombinant ALK5 kinase domain (e.g., 10 nM) in kinase assay buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 37°C. The final DMSO concentration should be kept low (e.g., <1%).

-

Initiate the kinase reaction by adding ATP (e.g., 3 µM) containing a tracer amount of [γ-³³P]ATP.

-

Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated ALK5 by autoradiography using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition at different compound concentrations and calculate the IC50 value.[9]

Experimental Workflow: ALK5 Autophosphorylation Assay

Caption: Workflow for the ALK5 autophosphorylation biochemical assay.

Cellular Assay: PAI-1 Promoter-Luciferase Reporter Assay

Objective: To determine the potency of this compound in inhibiting TGF-β-induced gene transcription in a cellular context.

Materials:

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound (or other test compounds) dissolved in DMSO

-

Luciferase assay reagent (e.g., ONE-Glo™)

-

Luminometer

Protocol:

-

The following day, replace the growth medium with a low-serum or serum-free medium.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the cells and pre-incubate for 30-60 minutes at 37°C.

-

Stimulate the cells with a pre-determined optimal concentration of TGF-β1 (e.g., 1 ng/mL).

-

Incubate the plate for 16-24 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) if necessary.

-

Plot the inhibition of TGF-β-induced luciferase activity against the compound concentration to determine the cellular IC50 value.[9][10]

Experimental Workflow: PAI-1 Promoter-Luciferase Reporter Assay

Conclusion and Future Directions

This compound is a potent and selective inhibitor of ALK5, a key mediator of the pro-tumorigenic and pro-fibrotic TGF-β signaling pathway. Its mechanism of action, centered on the blockade of SMAD2/3 phosphorylation and subsequent gene transcription, positions it as a promising therapeutic candidate for a range of diseases. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other novel ALK5 inhibitors.

Future research should focus on obtaining more precise quantitative data for this compound, including its Ki value and selectivity profile against a broader panel of kinases. In vivo studies are also crucial to evaluate its pharmacokinetic properties, efficacy in disease models, and potential off-target effects. A deeper understanding of its interaction with the ALK5 kinase domain through structural biology studies could further aid in the development of next-generation inhibitors with improved potency and selectivity.

References

- 1. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bosterbio.com [bosterbio.com]

- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. An assay for transforming growth factor-beta using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

Alk5-IN-32: A Technical Guide to a Potent Inhibitor of the TGF-β Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alk5-IN-32, a selective inhibitor of the Activin receptor-like kinase 5 (ALK5), and its interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway. This document details the mechanism of action, presents available quantitative data, outlines key experimental protocols, and visualizes the core biological and experimental processes.

The TGF-β Signaling Pathway: A Core Regulator

The Transforming Growth Factor-beta (TGF-β) superfamily of cytokines plays a critical role in a multitude of cellular processes, including growth, differentiation, apoptosis, and immune regulation.[1][2][3] Dysregulation of this pathway is implicated in numerous pathologies, such as cancer, fibrosis, and cardiovascular diseases.[2][3][4]

The canonical signaling cascade is initiated when a TGF-β ligand binds to a TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[5][6][7] This binding event recruits and forms a complex with the TGF-β type I receptor (TβRI), also known as ALK5.[5][7][8] TβRII then phosphorylates the GS domain of ALK5, activating its kinase function.[5][6][9]

Once activated, ALK5 propagates the signal by phosphorylating the receptor-regulated SMAD proteins, specifically SMAD2 and SMAD3.[8] These phosphorylated R-SMADs then form a heteromeric complex with the common mediator SMAD4.[5][8] This entire complex translocates into the nucleus, where it partners with other transcription factors to regulate the expression of target genes.[5][8][10]

Beyond this primary SMAD-dependent pathway, TGF-β can also activate SMAD-independent signaling cascades, including the MAPK, PI3K/Akt, and RhoA/ROCK pathways, adding layers of complexity to its cellular effects.[1][11]

This compound: Mechanism of Action

This compound (also referred to as compound EX-09) is a selective, small-molecule inhibitor of ALK5.[12] Small molecule inhibitors targeting the ALK5 kinase are a major focus of therapeutic development.[13] These compounds typically function by binding to the ATP-binding pocket of the ALK5 kinase domain.[13][14] By occupying this site, this compound competitively prevents ATP from binding, thereby inhibiting the autophosphorylation and activation of the kinase.[9][14]

The direct consequence of ALK5 inhibition is the blockade of SMAD2 and SMAD3 phosphorylation.[3] This prevents the formation of the SMAD2/3/4 complex and its subsequent translocation to the nucleus, effectively shutting down the canonical TGF-β signaling cascade and the transcription of its target genes.[3] this compound is being investigated for its potential use in proliferative diseases, including cancer and fibrotic conditions like systemic sclerosis.[12]

Quantitative Data

Quantitative assessment of inhibitor potency is crucial for drug development. The most common metric is the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.

The available data for this compound indicates a potent inhibitory activity. To provide a broader context for this class of inhibitors, data for another well-characterized ALK5 inhibitor, GW6604, is also included.

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound | ALK5 | Not Specified | 10 nM < IC50 < 100 nM | [12] |

| GW6604 | ALK5 | ALK5 Autophosphorylation | 140 nM | [9][15] |

| GW6604 | TGF-β Signaling | PAI-1 Transcription (Cellular) | 500 nM | [9][15] |

Experimental Protocols

Verifying the efficacy and mechanism of an ALK5 inhibitor like this compound involves a series of biochemical and cellular assays.

ALK5 Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the kinase activity of purified ALK5 enzyme. A common method is the ALK5 autophosphorylation assay.[9]

Objective: To determine the IC50 value of an inhibitor against the enzymatic activity of ALK5.

Methodology:

-

Enzyme Preparation: Purified, recombinant ALK5 kinase domain is used.[9] The kinase is often expressed in a baculovirus/Sf9 cell system and purified via affinity chromatography.[9]

-

Reaction Buffer: A typical kinase buffer includes Tris (pH 7.4), MgCl₂, MnCl₂, and DTT.[9]

-

Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations.

-

Pre-incubation: Purified ALK5 enzyme (e.g., 10 nM) is pre-incubated with the various concentrations of the inhibitor for a short period (e.g., 10 minutes at 37°C) to allow for binding.[9]

-

Reaction Initiation: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or in a system where ADP production is measured, like ADP-Glo™).[9][16]

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 45 minutes at 30°C).[17]

-

Detection:

-

Radiometric Assay: The reaction products are separated by SDS-PAGE. The gel is dried, and the incorporation of the radiolabel into the ALK5 protein (autophosphorylation) is quantified using a phosphorimager.[16]

-

ADP-Glo™ Assay: This is a luminescence-based assay that measures the amount of ADP produced. After the kinase reaction, an ADP-Glo™ reagent is added to deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which drives a luciferase/luciferin reaction, producing a light signal proportional to the ADP concentration.[16][17]

-

-

Data Analysis: The signal (radioactivity or luminescence) is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

TGF-β Induced SMAD Phosphorylation Assay (Cellular)

This assay determines the inhibitor's ability to block TGF-β signaling within a cellular context by measuring the phosphorylation of its direct downstream target, SMAD2.[14]

Objective: To assess the cellular potency of an inhibitor in blocking the TGF-β pathway.

Methodology:

-

Cell Culture: A suitable cell line responsive to TGF-β (e.g., 4T1 murine breast cancer cells) is cultured in appropriate media.[14]

-

Serum Starvation: Cells are often serum-starved for a period (e.g., 2-4 hours) to reduce basal signaling levels.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of the inhibitor (e.g., this compound) for a set time (e.g., 1 hour).

-

TGF-β Stimulation: Cells are then stimulated with a known concentration of recombinant human TGF-β1 (e.g., 1-5 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.

-

Cell Lysis: Cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Western Blotting:

-

Total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is often stripped and re-probed for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis: The intensity of the p-SMAD2 bands is quantified and normalized to total SMAD2 or the loading control. The percentage of inhibition relative to the TGF-β-stimulated control is calculated for each inhibitor concentration to determine the cellular IC50.

In Vivo Applications and Considerations

Inhibitors of the ALK5 pathway, including this compound, have significant therapeutic potential that is being explored in various in vivo models.[12] Preclinical studies have shown that ALK5 inhibitors can be effective in animal models of cancer and fibrosis.[9][14]

-

Oncology: In cancer, TGF-β can promote tumor progression, invasion, and metastasis while also suppressing the host's anti-tumor immune response.[3][14] ALK5 inhibitors have been shown to inhibit primary tumor growth and reduce metastasis in murine models of breast cancer, glioma, and mesothelioma.[13][14] The efficacy of some ALK5 inhibitors in vivo has been linked to the requirement of an adaptive immune system, suggesting they may work in part by relieving TGF-β-mediated immunosuppression.[14]

-

Fibrosis: TGF-β is a major pro-fibrotic cytokine.[11][18] ALK5 inhibitors have demonstrated the ability to protect against dimethylnitrosamine (DMN)-induced liver fibrosis in rat models by reducing the expression of collagens and other extracellular matrix components.[9][15]

-

Neurogenesis: The TGF-β/ALK5 pathway is also a key regulator of adult neurogenesis.[10][19] Studies have shown that ALK5 signaling influences the survival, migration, and maturation of newborn neurons in the hippocampus, which has implications for cognitive function.[10][19]

This compound is noted to have the potential to inhibit tumor growth in vivo, aligning with the broader findings for this class of inhibitors.[12] Further in vivo studies would be necessary to characterize its specific pharmacokinetic, pharmacodynamic, and efficacy profiles.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. assaygenie.com [assaygenie.com]

- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Orally Active Small Molecule TGF-β Receptor I Antagonist Inhibits the Growth of Metastatic Murine Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Selectivity and Specificity of Alk5-IN-32

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-32 is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, known as Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a multitude of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 pathway is implicated in the pathogenesis of various diseases, making ALK5 a compelling therapeutic target for conditions such as cancer, fibrosis, and systemic sclerosis.[1][2][3] This technical guide provides a comprehensive overview of the target selectivity and specificity of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Core Target and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase. The primary molecular target of this compound is the serine/threonine kinase domain of ALK5. Inhibition of this domain prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3. This blockade of SMAD phosphorylation inhibits their subsequent complex formation with SMAD4 and translocation to the nucleus, thereby preventing the transcription of TGF-β target genes.[1][2][3]

Quantitative Analysis of Target Selectivity

Currently, publicly available data on the comprehensive kinase selectivity profile of this compound is limited. The compound is characterized as a selective ALK5 inhibitor with an IC50 value in the range of 10-100 nM.[1][2][3]

| Target | IC50 (nM) | Assay Type | Reference |

| ALK5 | 10 - 100 | Biochemical Kinase Assay | [1][2][3] |

Further research is required to populate a comprehensive kinase panel and determine the precise IC50 values against a broad range of kinases to fully elucidate the selectivity profile of this compound.

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are not publicly available, this section outlines standard methodologies employed for assessing the selectivity and specificity of ALK5 inhibitors.

Biochemical Kinase Inhibition Assay (Example Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate (e.g., a generic peptide substrate for ALK5 or a full-length protein like SMAD2)

-

This compound (or test compound)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)

-

Microplates (e.g., 384-well)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted compound to the wells of a microplate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Add the ALK5 enzyme to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal will be proportional to the amount of ADP produced or the amount of phosphorylated substrate.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for TGF-β/SMAD Signaling Inhibition (Example Protocol)

This assay measures the ability of a compound to inhibit the TGF-β signaling pathway within a cellular context.

Materials:

-

A suitable cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) stably transfected with a TGF-β responsive reporter construct (e.g., (CAGA)12-luciferase).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Recombinant human TGF-β1.

-

This compound (or test compound).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cell line in a multi-well plate and allow them to attach overnight.

-

The following day, replace the medium with low-serum medium to reduce basal signaling.

-

Prepare serial dilutions of this compound and add them to the cells.

-

Incubate the cells with the compound for a specified pre-treatment time (e.g., 1-2 hours).

-

Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 1-5 ng/mL). Include unstimulated and vehicle-treated controls.

-

Incubate the cells for a further period (e.g., 16-24 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay).

-

Calculate the percentage of inhibition of TGF-β-induced luciferase activity and determine the IC50 value as described for the biochemical assay.

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the mechanism of action and the experimental approaches, the following diagrams are provided.

Caption: TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for kinase inhibitor profiling.

Conclusion

This compound is a selective inhibitor of ALK5, a key component of the TGF-β signaling pathway. Its inhibitory activity is in the nanomolar range, and it effectively blocks downstream SMAD signaling. While the currently available data confirms its primary target, a comprehensive selectivity profile against a wide array of kinases is needed to fully appreciate its specificity and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the types of assays used to characterize such inhibitors and can serve as a basis for further investigation into the detailed pharmacological properties of this compound. This information is critical for researchers and drug development professionals aiming to utilize this compound for therapeutic applications in diseases driven by aberrant TGF-β signaling.

References

Unveiling Alk5-IN-32: A Technical Guide to a Novel ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-32, also identified as compound EX-09, is a selective inhibitor of the Activin receptor-like kinase 5 (ALK5), a pivotal serine/threonine kinase receptor in the Transforming Growth Factor-β (TGF-β) signaling pathway. With the CAS number 2785430-88-6 and a chemical formula of C23H23FN8, this small molecule holds therapeutic promise for a range of pathologies, including various cancers and fibrotic diseases such as systemic sclerosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the biological context of its target, and generalized experimental protocols for its evaluation.

Core Concepts: The TGF-β/ALK5 Signaling Axis

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of many diseases, most notably cancer and fibrosis.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding event recruits and phosphorylates the type I receptor, ALK5.[1][2] The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][3]

This compound: Mechanism of Action and Biological Activity

This compound functions as a selective, ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of ALK5, it prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade. This inhibition of TGF-β signaling underlies its potential therapeutic effects in diseases characterized by excessive TGF-β activity.

Quantitative Data

Specific quantitative data for this compound is limited in publicly available literature. The following table summarizes the known information.

| Parameter | Value | Reference |

| IC50 (ALK5) | 10 - 100 nM | [4] |

| Molecular Formula | C23H23FN8 | - |

| CAS Number | 2785430-88-6 | - |

Note: Further in-depth studies are required to fully characterize the potency, selectivity, and pharmacokinetic profile of this compound.

Experimental Protocols for the Evaluation of ALK5 Inhibitors

The following sections detail generalized experimental protocols that are fundamental for the characterization of ALK5 inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5.

Objective: To determine the IC50 value of this compound against ALK5 kinase.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (at Km concentration for ALK5)

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific SMAD-derived peptide)

-

This compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™, radiometric [γ-33P]ATP)

-

Microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a microplate, add the recombinant ALK5 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate for a specific duration (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and quantify the kinase activity using a suitable detection method. For example, in a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured.[3]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assay for SMAD2/3 Phosphorylation

This assay determines the ability of this compound to inhibit TGF-β-induced SMAD phosphorylation in a cellular context.

Objective: To assess the cellular potency of this compound by measuring the inhibition of SMAD2/3 phosphorylation.

Materials:

-

A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against phospho-SMAD2/3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total SMAD2/3 to normalize for protein loading.

-

Quantify the band intensities and calculate the inhibition of SMAD2/3 phosphorylation at each concentration of this compound.

In Vivo Models of Fibrosis

Animal models are crucial for evaluating the in vivo efficacy of anti-fibrotic agents like this compound. The carbon tetrachloride (CCl4)-induced liver fibrosis model is a commonly used preclinical model.

Objective: To assess the therapeutic efficacy of this compound in a rodent model of liver fibrosis.

Materials:

-

Rodents (e.g., mice or rats)

-

Carbon tetrachloride (CCl4)

-

Vehicle for CCl4 (e.g., corn oil or olive oil)

-

This compound

-

Dosing vehicle for this compound

-

Equipment for animal dosing (e.g., oral gavage needles)

-

Histology and molecular biology reagents

Procedure:

-

Induce liver fibrosis by intraperitoneal injection or oral administration of CCl4 (e.g., twice weekly for 4-8 weeks). A control group receives the vehicle only.[5][6]

-

Concurrently or therapeutically, administer this compound or its vehicle to the animals (e.g., daily oral gavage).

-

Monitor the animals for clinical signs and body weight throughout the study.

-

At the end of the study, collect blood for serum biochemistry analysis (e.g., ALT, AST levels).

-

Euthanize the animals and harvest the livers.

-

Process a portion of the liver for histopathological analysis (e.g., H&E and Sirius Red/Masson's trichrome staining to assess fibrosis).

-

Process another portion of the liver for molecular analysis, such as quantitative PCR (qPCR) for fibrosis-related genes (e.g., Col1a1, Acta2, Timp1) or Western blotting for pSMAD2/3.

-

Compare the extent of fibrosis and the expression of fibrotic markers between the different treatment groups.

Conclusion and Future Directions

This compound is a promising selective inhibitor of ALK5 with a clear mechanism of action targeting the TGF-β signaling pathway. Its potential utility in oncology and fibrosis warrants further investigation. The immediate next steps for the research community should focus on comprehensive preclinical characterization, including:

-

Detailed Kinase Selectivity Profiling: To understand its specificity against a broad panel of kinases.

-

In-depth Pharmacokinetic and Pharmacodynamic Studies: To establish its absorption, distribution, metabolism, excretion (ADME), and target engagement in vivo.

-

Efficacy Studies in a Wider Range of Preclinical Models: To explore its therapeutic potential in various cancer and fibrosis models.

-

Toxicology and Safety Pharmacology Studies: To assess its safety profile for potential clinical development.

The data generated from these studies will be critical in determining the translational potential of this compound as a novel therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. Further independent research and validation are required for any experimental application.

References

- 1. researchgate.net [researchgate.net]

- 2. bosterbio.com [bosterbio.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of Alk5-IN-32

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-32, also identified as compound EX-09, is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, known as Activin receptor-like kinase 5 (ALK5).[1] By targeting ALK5, a serine/threonine kinase, this compound effectively modulates the TGF-β signaling pathway, which is a critical regulator of numerous cellular processes. Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including cancer and fibrosis. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding event recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound exerts its biological effect by competitively binding to the ATP-binding pocket of the ALK5 kinase domain. This inhibition prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade. The interruption of this pathway can lead to the inhibition of cell proliferation, differentiation, and other cellular responses mediated by TGF-β.

Diagram: TGF-β/SMAD Signaling Pathway and Mechanism of this compound Inhibition

Caption: TGF-β signaling and this compound's inhibitory action.

Quantitative Biological Activity

The inhibitory potency of this compound has been determined through in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Source |

| IC50 | 10 - 100 nM | ALK5 Kinase Assay | [1] |

Note: Specific quantitative data from the primary patent source (WO2022126133A1) is not publicly available in full detail. The provided IC50 range is based on information from suppliers referencing this patent.

Experimental Protocols

The following are representative protocols for assessing the biological activity of ALK5 inhibitors, based on established methodologies in the field. The specific protocols used for this compound are detailed within the patent document WO2022126133A1.

In Vitro ALK5 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase.

Diagram: ALK5 Kinase Inhibition Assay Workflow

Caption: Workflow for a typical in vitro ALK5 kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute recombinant human ALK5 protein to the desired concentration in kinase buffer.

-

Prepare a solution of a suitable kinase substrate (e.g., Myelin Basic Protein or a specific peptide) in kinase buffer.

-

Prepare a stock solution of ATP in water.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Add the diluted ALK5 enzyme to the wells of a microplate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

-

-

Signal Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

-

Detect the level of substrate phosphorylation using a suitable method, such as:

-

Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based assays: Utilizes fluorescently labeled substrates or antibodies.

-

Radiometric assays: Involves the use of [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based pSMAD2/3 Inhibition Assay

This assay measures the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.

Diagram: pSMAD Cellular Assay Workflow

Caption: Workflow for a cell-based pSMAD inhibition assay.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line known to respond to TGF-β (e.g., A549 human lung carcinoma cells, HaCaT human keratinocytes) in appropriate growth medium.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a fixed concentration of recombinant human TGF-β1 (e.g., 1-5 ng/mL) for a short period (e.g., 30-60 minutes).

-

-

Detection of pSMAD2/3:

-

Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the levels of phosphorylated SMAD2/3 in the cell lysates using one of the following methods:

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSMAD2/3 and total SMAD2/3 (as a loading control).

-

ELISA: Use a sandwich ELISA kit with antibodies specific for pSMAD2/3.

-

In-Cell Western / High-Content Imaging: Fix and permeabilize cells in the microplate and use fluorescently labeled antibodies to detect pSMAD2/3.

-

-

-

Data Analysis:

-

Normalize the pSMAD2/3 signal to the total SMAD2/3 signal or a housekeeping protein (e.g., GAPDH).

-

Calculate the percentage of inhibition of TGF-β-induced pSMAD2/3 phosphorylation for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Potential In Vivo Applications

The patent associated with this compound suggests its potential utility in treating proliferative diseases such as cancer and various fibrotic conditions. In vivo studies with other ALK5 inhibitors have demonstrated anti-tumor efficacy and reduction of fibrosis in preclinical models.

Representative In Vivo Study Design (Xenograft Tumor Model):

-

Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant a human cancer cell line known to be responsive to TGF-β signaling.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group would receive the vehicle.

-

Efficacy Assessment:

-

Monitor tumor volume regularly using calipers.

-

Record animal body weight as an indicator of toxicity.

-

At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for pSMAD, proliferation markers like Ki-67).

-

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy.

Conclusion

This compound is a selective inhibitor of ALK5, targeting a key node in the TGF-β signaling pathway. Its ability to block SMAD phosphorylation underscores its potential as a therapeutic agent in diseases driven by aberrant TGF-β signaling. The in vitro and cellular assays described provide a framework for further characterization of its biological activity. Further investigation, particularly the disclosure of detailed in vivo efficacy and safety data, will be crucial in defining the therapeutic potential of this compound.

References

Introduction: The Role of ALK5 in Cellular Signaling

An In-depth Technical Guide on ALK5 Inhibitors in Research

For Researchers, Scientists, and Drug Development Professionals

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβRI), is a serine/threonine kinase that serves as a critical transducer of TGF-β signaling. This pathway is fundamental to a vast array of cellular processes, including proliferation, differentiation, apoptosis, migration, and extracellular matrix production.[1][2] The dysregulation of the TGF-β/ALK5 pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer, making ALK5 a highly attractive therapeutic target for drug discovery and development.[1][3][4][5]

The canonical signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII).[6] This event induces the recruitment and subsequent phosphorylation of ALK5 within its glycine-serine rich (GS) domain.[6][7] The activated ALK5 kinase then propagates the signal downstream by phosphorylating receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[7] These phosphorylated R-SMADs form a heteromeric complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[7]

Caption: The canonical TGF-β/ALK5/SMAD signaling pathway.

Quantitative Data on Key ALK5 Inhibitors

Numerous small molecule inhibitors that compete with ATP for the ALK5 kinase binding site have been developed.[4][8] These agents have proven indispensable for dissecting the functional roles of TGF-β signaling in preclinical models. The table below summarizes key quantitative data for several widely used ALK5 inhibitors.

| Inhibitor | Target(s) | IC50 (nM) for ALK5 (Kinase Assay) | Cell-based Assay IC50 (nM) | Key Features & Applications |

| SB431542 | ALK4, ALK5, ALK7 | 94 | ~500 (TGF-β-induced PAI-1 transcription)[9] | Highly selective against other kinases like p38 MAPK; widely used in stem cell biology.[10][11] |

| A83-01 | ALK4, ALK5, ALK7 | 12 | 47 (TGF-β-induced EMT) | More potent than SB431542; frequently used in cancer research and iPSC generation.[11] |

| RepSox | ALK5 | 4 (autophosphorylation) | 23 (ATP binding) | Potent and selective; known for its ability to replace Sox2 in cellular reprogramming.[11] |

| Galunisertib (LY2157299) | ALK5 | 56 | 130 (pSMAD2 inhibition) | Orally bioavailable; has advanced to clinical trials for various solid tumors.[10][11] |

| Vactosertib (TEW-7197) | ALK4, ALK5 | 11 (ALK5), 13 (ALK4) | 4.8 (pSMAD2 inhibition) | Orally bioavailable; investigated in clinical trials for cancer, often with immunotherapy.[11][12] |

| GW788388 | ALK5 | 18 | 25 (TGF-β-induced gene expression) | Potent and selective inhibitor used in preclinical models of fibrosis and cancer.[11] |

| SD-208 | ALK5 | 48 | N/A | Selective ALK5 inhibitor used in preclinical models of pulmonary fibrosis and hypertension.[11][13] |

Experimental Protocols

Standardized and reproducible assays are essential for the evaluation and characterization of ALK5 inhibitors.

In Vitro ALK5 Kinase Assay

This biochemical assay directly measures the inhibition of ALK5 enzymatic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified ALK5 kinase domain.

Methodology:

-

Enzyme and Substrate: Recombinant purified human ALK5 kinase domain and a generic kinase substrate (e.g., Myelin Basic Protein) or a specific peptide substrate are used.

-

Reaction Components: The reaction is typically performed in a 96- or 384-well plate containing kinase buffer (e.g., HEPES, MgCl2, DTT), a fixed concentration of ATP (often at the Km value), the ALK5 enzyme, and serial dilutions of the test inhibitor.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: The amount of ATP consumed is quantified using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.[2] This system measures the amount of ADP produced, which correlates with kinase activity. A luciferase reaction converts the remaining ATP to light, and the signal is inversely proportional to kinase activity.

-

Data Analysis: Luminescence is measured with a plate reader. The percentage of inhibition relative to a DMSO control is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Caption: Workflow for a typical in vitro ALK5 kinase assay.

Cellular Phospho-SMAD2 (pSMAD2) Western Blot Assay

This cell-based assay assesses the ability of an inhibitor to block TGF-β-induced SMAD2 phosphorylation, a direct downstream marker of ALK5 activity.

Objective: To determine the cellular IC50 of an inhibitor by quantifying its effect on ALK5 signaling in a cellular context.

Methodology:

-

Cell Culture and Treatment: A responsive cell line (e.g., human lung adenocarcinoma A549 cells) is seeded in multi-well plates. After reaching appropriate confluency, cells are serum-starved, then pre-incubated with serial dilutions of the ALK5 inhibitor for 1-2 hours. Subsequently, cells are stimulated with a fixed concentration of TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated SMAD2 (pSMAD2). The membrane is subsequently washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection and Analysis: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[14] The membrane is then stripped and re-probed for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to normalize the pSMAD2 signal. Band intensities are quantified, and the IC50 is calculated.

Caption: Workflow for a cellular pSMAD2 Western blot assay.

Conclusion

ALK5 inhibitors represent a critical class of chemical probes and therapeutic candidates. Their ability to potently and selectively modulate the TGF-β signaling pathway has been instrumental in advancing our understanding of its complex roles in physiology and disease. This guide provides a foundational overview of the ALK5 signaling axis, quantitative data for key inhibitors, and detailed protocols for their characterization. The continued investigation and refinement of ALK5 inhibitors are paramount for the development of novel treatments for fibrosis, cancer, and other related disorders.

References

- 1. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. selleckchem.com [selleckchem.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alk5-IN-32 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-32 is a potent and selective small molecule inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] With an IC50 value in the nanomolar range (10-100 nM), this compound effectively blocks the canonical TGF-β signaling pathway by preventing the phosphorylation of downstream mediators, SMAD2 and SMAD3.[1][2][3] This inhibition disrupts the transcription of TGF-β-responsive genes, making this compound a valuable tool for studying cellular processes regulated by TGF-β, such as cell proliferation, differentiation, migration, and epithelial-to-mesenchymal transition (EMT). These application notes provide detailed protocols for the use of this compound in cell culture to investigate its effects on the TGF-β signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of Various ALK5 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| A-83-01 | Mv1Lu | CAGA-luciferase reporter | ~12 | [4] |

| SB-431542 | Mv1Lu | CAGA-luciferase reporter | ~94 | [5] |

| GW788388 | NRK-49F | Fibronectin production | 18 | [6] |

| LY2157299 (Galunisertib) | various | Cell-free kinase assay | 56 | [5] |

| SB525334 | Primary PASMCs | Proliferation | 295 | [7] |

| TP0427736 | A549 | Smad2/3 phosphorylation | 8.68 | [5] |

| BI-4659 | HaCaT | SMAD2/SMAD3 phosphorylation | 185 | [8] |

Table 2: Recommended Concentration Range for this compound in Cell Culture Experiments

| Experiment | Cell Type | Recommended Concentration Range | Incubation Time |

| Inhibition of SMAD2/3 Phosphorylation | Various | 10 nM - 1 µM | 1 - 24 hours |

| TGF-β Reporter Assay | Various | 10 nM - 1 µM | 24 - 48 hours |

| Cell Migration (Wound Healing) Assay | Adherent cell lines | 100 nM - 2 µM | 24 - 72 hours |

| Epithelial-to-Mesenchymal Transition (EMT) Assay | Epithelial cell lines | 100 nM - 2 µM | 48 - 72 hours |

Signaling Pathway and Experimental Workflow

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition by this compound.

Caption: General Experimental Workflow for a Cell-Based Assay with this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Solubility: this compound is soluble in DMSO at a concentration of 10 mM.[9]

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 430.48 g/mol ), add 232.3 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months.[10]

-

2. Protocol for Inhibition of SMAD2/3 Phosphorylation (Western Blot)

This protocol details the steps to assess the inhibitory effect of this compound on TGF-β-induced phosphorylation of SMAD2 and SMAD3.

-

Materials:

-

Cell line of interest (e.g., HeLa, HaCaT, A549)

-

Complete cell culture medium

-

Serum-free medium

-

This compound stock solution (10 mM in DMSO)

-

Recombinant Human TGF-β1

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

TGF-β Stimulation: Add TGF-β1 (e.g., 5-10 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated SMAD levels to the total SMAD levels.

-

3. Protocol for TGF-β Signaling Reporter Assay (Luciferase Assay)

This assay measures the transcriptional activity of the TGF-β/SMAD pathway using a luciferase reporter construct containing SMAD-binding elements (SBEs).[11][12]

-

Materials:

-

Cell line of interest

-

SBE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Complete cell culture medium

-

This compound stock solution

-

Recombinant Human TGF-β1

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Procedure:

-

Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

-

Inhibitor Treatment: Allow the cells to adhere, then treat them with a serial dilution of this compound for 1-2 hours.

-

TGF-β Stimulation: Add TGF-β1 (e.g., 5-10 ng/mL) to the wells and incubate for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

4. Protocol for Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the effect of this compound on TGF-β-induced cell migration.

-

Materials:

-

Adherent cell line (e.g., A549, MCF-7)

-

Complete cell culture medium

-

This compound stock solution

-

Recombinant Human TGF-β1

-

Sterile p200 pipette tip or a specialized wound healing insert

-

Microscope with a camera

-

-

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Wash: Gently wash the wells with PBS to remove dislodged cells.

-

Treatment: Add fresh medium containing different concentrations of this compound with or without TGF-β1.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure can be calculated and compared between different treatment groups.[13][14][15]

-

5. Protocol for Immunofluorescence Staining of EMT Markers

This protocol is for visualizing the effect of this compound on the expression and localization of epithelial and mesenchymal markers following TGF-β stimulation.[6][16][17]

-

Materials:

-

Epithelial cell line (e.g., NMuMG, MCF10A)

-

Cells grown on glass coverslips in a 24-well plate

-

This compound stock solution

-

Recombinant Human TGF-β1

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1-0.25% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-E-cadherin for epithelial marker, anti-Vimentin or anti-N-cadherin for mesenchymal marker)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound and/or TGF-β1 for 48-72 hours.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides using antifade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope. Changes in the expression and localization of the EMT markers can be qualitatively and quantitatively analyzed.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. This compound - Immunomart [immunomart.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells [jove.com]

- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Application Notes and Protocols for Alk5-IN-32 (In Vitro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-32 is a selective inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5). By targeting the ATP-binding site of the ALK5 kinase domain, this compound effectively blocks the canonical transforming growth factor-beta (TGF-β) signaling pathway. This pathway plays a crucial role in a multitude of cellular processes, and its dysregulation is implicated in various pathologies, including cancer and fibrosis.[1] Inhibition of ALK5 prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby blocking their translocation to the nucleus and the subsequent regulation of target gene transcription. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on the TGF-β signaling pathway.

Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding event recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates into the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production. This compound selectively inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the entire downstream signaling cascade.[2][3][4]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and other relevant ALK5 inhibitors for comparative purposes.

Table 1: Inhibitory Activity of this compound

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | ALK5 | 10 - 100 nM | Not Specified | [1][5] |

Table 2: Inhibitory Activity of Other Common ALK5 Inhibitors

| Compound | Target | IC50 | Assay Type | Reference |

| SB431542 | ALK5 | 94 nM | Cell-free | Not specified |

| ALK4 | 129 nM | Cell-free | Not specified | |

| ALK7 | Not specified | Not specified | Not specified | |

| GW6604 | ALK5 | 140 nM | Autophosphorylation | [6] |

| PAI-1 Transcription | 500 nM | Cellular | [6] | |

| SB525334 | ALK5 | 14.3 nM | Cell-free | Not specified |

| EW-7197 (Vactosertib) | ALK5 | Not specified | Not specified | [7] |

| LY364947 | TGFβR-I | 59 nM | Cell-free | Not specified |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Disclaimer: As specific experimental data for this compound is limited, these protocols are based on established methods for other well-characterized ALK5 inhibitors. Optimization of concentrations, incubation times, and other parameters for your specific cell system is highly recommended.

Western Blot for SMAD2/3 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on TGF-β-induced SMAD2 and SMAD3 phosphorylation.

Materials:

-

Cells of interest (e.g., HeLa, HaCaT, A549)

-

Complete culture medium

-

Serum-free culture medium

-

This compound (stock solution in DMSO)

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-SMAD2/3, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

TGF-β Stimulation: Add TGF-β1 to the medium at a final concentration of 2-10 ng/mL and incubate for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-